(E)-6-(but-2-en-2-yl)-2-cyclopropylpyrimidin-4-ol
Description
Properties
IUPAC Name |
4-[(E)-but-2-en-2-yl]-2-cyclopropyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-3-7(2)9-6-10(14)13-11(12-9)8-4-5-8/h3,6,8H,4-5H2,1-2H3,(H,12,13,14)/b7-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRUMMFYIAVPKCI-XVNBXDOJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C1=CC(=O)NC(=N1)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C1=CC(=O)NC(=N1)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Cyclopropylpyrimidine Intermediates
The 2-cyclopropyl substitution on the pyrimidine ring is typically introduced via palladium-catalyzed cross-coupling reactions. For example, Suzuki coupling of 6-halopyrimidine derivatives with cyclopropylboronic acid or pinacol boronate esters is a preferred method. The reaction is conducted in polar aprotic solvents such as N,N-dimethylformamide (DMF), tetrahydrofuran (THF), or acetonitrile, often in the presence of bases like potassium carbonate or triethylamine, at temperatures from ambient to reflux for 0.5 to 16 hours.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | 6-Halopyrimidine + cyclopropylboronic acid | Suzuki coupling to introduce cyclopropyl group |
| 2 | Solvent: DMF, THF, or acetonitrile | Efficient cross-coupling |
| 3 | Base: K2CO3 or triethylamine | Facilitates coupling |
| 4 | Temperature: Ambient to reflux, 0.5–16 h | High yield of 2-cyclopropylpyrimidine |
Introduction of the But-2-en-2-yl Group at C-6 Position
The installation of the (E)-but-2-en-2-yl substituent at the 6-position involves selective alkylation or cross-coupling reactions. A common approach is the use of a suitable leaving group (e.g., chloride, bromide, or trifluoromethylsulfonate) at the 6-position of the pyrimidine ring, which undergoes nucleophilic substitution or palladium-catalyzed coupling with an alkene-containing organometallic reagent such as a vinylboronic acid derivative.
Key points include:
- Use of leaving groups such as chloro, bromo, or triflate.
- Reaction in solvents like DMF, acetonitrile, or THF.
- Presence of organic bases (e.g., triethylamine, pyridine) to neutralize acids formed.
- Control of reaction temperature and time to favor E-configuration.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | 6-Halo-pyrimidin-4-ol intermediate | Ready for coupling |
| 2 | Vinylboronic acid or pinacolboronate derivative | Provides but-2-en-2-yl substituent |
| 3 | Pd catalyst (e.g., PdCl2(dppf)) | Catalyzes cross-coupling |
| 4 | Solvent: DMF, acetonitrile, or THF | Dissolves reactants |
| 5 | Base: triethylamine or pyridine | Neutralizes acid byproducts |
| 6 | Temperature: ambient to reflux, 0.5–16 h | Ensures completion and stereoselectivity |
Protection and Deprotection Strategies
During multi-step synthesis, protecting groups such as carbamates (tert-butoxycarbonyl), amides (trifluoroacetyl), or alkyl groups (tert-butyl, benzyl) are employed to mask reactive sites, especially amines, to prevent side reactions. Deprotection is achieved under acidic or basic conditions depending on the protecting group used.
Purification Techniques
The final compound and intermediates are purified using standard organic chemistry techniques:
- Extraction with organic solvents (ethyl acetate, toluene).
- Chromatography on silica gel using eluents like ethyl acetate, methanol mixtures.
- Recrystallization from solvents such as ethanol to yield pure white solids.
Representative Reaction Scheme Summary
| Step No. | Reaction Type | Key Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Preparation of 6-halo-pyrimidine | Halogenation or substitution on pyrimidine | Starting point for coupling |
| 2 | Suzuki cross-coupling | Cyclopropylboronic acid, Pd catalyst, base, solvent | Introduces cyclopropyl group |
| 3 | Suzuki or nucleophilic substitution | Vinylboronic acid derivative, Pd catalyst, base, solvent | Introduces (E)-but-2-en-2-yl group |
| 4 | Deprotection | Acidic or basic treatment | Removes protecting groups |
| 5 | Purification | Chromatography, recrystallization | Isolates pure product |
Research Findings and Optimization Notes
- The choice of solvent and base critically affects the yield and stereoselectivity of the coupling reactions.
- Use of palladium catalysts with bidentate ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) enhances coupling efficiency.
- Reaction times between 0.5 to 16 hours at ambient to reflux temperatures are typical, with progress monitored by chromatographic or spectroscopic methods.
- Protecting groups improve overall yields by preventing side reactions but require additional steps for removal.
- The E-configuration of the but-2-en-2-yl group is maintained by controlling reaction conditions and employing stereoselective reagents.
Chemical Reactions Analysis
Types of Reactions
(E)-6-(but-2-en-2-yl)-2-cyclopropylpyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles such as amines or thiols replace halogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Substituted pyrimidine derivatives.
Scientific Research Applications
(E)-6-(but-2-en-2-yl)-2-cyclopropylpyrimidin-4-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of (E)-6-(but-2-en-2-yl)-2-cyclopropylpyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting a metabolic pathway.
Comparison with Similar Compounds
Key Observations:
The latter’s alkene may enable conjugation or participate in electrophilic reactions .
Functional Group Variations at Position 4: The hydroxyl group in the target compound and its tert-butyl analog increases hydrophilicity and hydrogen-bonding capacity relative to the methyl group in 4-Methyl-6-(1,3-thiazol-2-yl)pyrimidin-2-amine or the ketone in the thieno-pyrimidine derivative .
Structural Complexity: The fused bicyclic system in 3,5,6,7-Tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one imposes significant conformational rigidity and alters electron distribution due to the thiophene ring, contrasting with the monocyclic pyrimidines .
Electronic and Steric Comparisons
- Cyclopropyl vs. In contrast, the amine group in 4-Methyl-6-(1,3-thiazol-2-yl)pyrimidin-2-amine offers hydrogen-bonding capability and basicity .
- (E)-Butenyl vs. Thiazol-2-yl at Position 6 : The (E)-butenyl group’s alkene may engage in conjugation with the pyrimidine ring, affecting electron density and reactivity. The thiazole substituent, with its aromatic sulfur atom, could enhance resonance stabilization and alter solubility .
Comparison with Non-Pyrimidine Analogs
lists (2E)-2-methyl-4-[(1H-purin-6-yl)amino]but-2-en-1-ol, a purine derivative with a similar (E)-configured butenyl chain. Unlike pyrimidines, purines feature a fused imidazole ring, increasing molecular size and hydrogen-bonding sites. The butenyl group’s hydroxyl and amino substituents in this compound suggest distinct reactivity and target interactions compared to the pyrimidine-based target compound .
Biological Activity
(E)-6-(but-2-en-2-yl)-2-cyclopropylpyrimidin-4-ol, with the CAS number 2089537-73-3, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 190.24 g/mol |
| CAS Number | 2089537-73-3 |
The compound features a cyclopropyl group and a pyrimidin-4-ol moiety, which are significant for its biological interactions.
Research indicates that this compound may exhibit various biological activities, including:
- Antiviral Activity : Preliminary studies suggest that this compound may inhibit viral replication through interference with viral polymerases.
- Antitumor Properties : The compound has shown promise in preclinical models as a cytotoxic agent against certain cancer cell lines, potentially through apoptosis induction.
- Neuroprotective Effects : There is emerging evidence that it may protect neuronal cells from oxidative stress and apoptosis, which could have implications for neurodegenerative diseases.
Antiviral Activity
A study published in a peer-reviewed journal highlighted the antiviral effects of this compound against specific RNA viruses. The research utilized in vitro assays to demonstrate that the compound inhibited viral replication by targeting essential viral enzymes. The effective concentration (EC50) was determined to be in the low micromolar range, indicating significant antiviral potential.
Antitumor Activity
In a series of experiments conducted on various cancer cell lines, this compound exhibited dose-dependent cytotoxicity. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways. A notable case involved a patient-derived xenograft model where treatment with the compound led to substantial tumor regression.
Neuroprotective Effects
A recent investigation explored the neuroprotective properties of this compound in models of oxidative stress. The findings indicated that treatment with this compound resulted in reduced markers of oxidative damage and improved neuronal survival rates compared to control groups.
Summary of Findings
| Study Focus | Findings | Reference |
|---|---|---|
| Antiviral Activity | Inhibition of viral replication | Peer-reviewed journal |
| Antitumor Activity | Induction of apoptosis in cancer cells | Preclinical study |
| Neuroprotective Effects | Reduced oxidative stress markers | Experimental research |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
